An In-Depth Technical Guide to Ethyl 5-(2-thenoyl)-2-furoate
An In-Depth Technical Guide to Ethyl 5-(2-thenoyl)-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(2-thenoyl)-2-furoate, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A thorough exploration of its synthesis via Friedel-Crafts acylation is presented, including a plausible experimental protocol and a discussion of the underlying reaction mechanism. While specific biological data for this compound is not extensively available in public literature, this guide explores the known pharmacological activities of related furan and thiophene-containing molecules, highlighting the potential therapeutic areas for Ethyl 5-(2-thenoyl)-2-furoate. The concept of bioisosterism between the furan and thiophene rings is also discussed as a key consideration in its molecular design and potential for lead optimization in drug development programs.
Compound Identification and Physicochemical Properties
Ethyl 5-(2-thenoyl)-2-furoate is a chemical compound characterized by a central furan ring substituted with an ethyl ester group and a thenoyl group.
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Chemical Name: Ethyl 5-(2-thenoyl)-2-furoate
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Synonym: Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate[1]
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CAS Number: 890100-52-4[1]
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Molecular Formula: C₁₂H₁₀O₄S[1]
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Molecular Weight: 250.27 g/mol [1]
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Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄S | ChemScene[1] |
| Molecular Weight | 250.27 | ChemScene[1] |
| Boiling Point (Predicted) | 389.6 ± 32.0 °C | ChemicalBook |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | ChemicalBook |
Synthesis and Mechanism
The primary synthetic route to Ethyl 5-(2-thenoyl)-2-furoate is the Friedel-Crafts acylation of ethyl 2-furoate with 2-thenoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.
Underlying Principle: Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation.
Proposed Synthetic Workflow
The synthesis of Ethyl 5-(2-thenoyl)-2-furoate would logically proceed by the acylation of the C5 position of the furan ring of ethyl 2-furoate. The furan ring is an electron-rich heterocycle, and the ester group at the C2 position directs incoming electrophiles to the C5 position.
Caption: Proposed synthetic workflow for Ethyl 5-(2-thenoyl)-2-furoate.
Detailed Experimental Protocol (Plausible)
The following protocol is a plausible, detailed procedure based on standard Friedel-Crafts acylation reactions.
Materials:
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Ethyl 2-furoate
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2-Thenoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2-thenoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Acylation Reaction: Add a solution of ethyl 2-furoate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
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Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 5-(2-thenoyl)-2-furoate.
Mechanistic Rationale
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.
Caption: Mechanism of Friedel-Crafts acylation.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons on the furan and thiophene rings (doublets and triplets in the δ 7-8 ppm region).- A quartet and a triplet for the ethyl ester group (δ ~4.4 and ~1.4 ppm, respectively). |
| ¹³C NMR | - Carbonyl carbons of the ketone and ester (δ > 160 ppm).- Aromatic carbons of the furan and thiophene rings (δ 110-160 ppm).- Carbons of the ethyl group (δ ~60 and ~14 ppm). |
| IR (Infrared) | - Strong C=O stretching vibrations for the ketone and ester (around 1650-1750 cm⁻¹).- C-O stretching of the ester.- Aromatic C-H and C=C stretching vibrations. |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 250. |
Applications in Drug Development: A Prospective Outlook
The structural motif of a furan ring linked to a thiophene ring via a carbonyl group is of significant interest in medicinal chemistry. Both furan and thiophene are common scaffolds in a wide array of therapeutic agents due to their ability to engage in various biological interactions.
Bioisosterism of Furan and Thiophene
Furan and thiophene are considered classical bioisosteres, meaning they have similar steric and electronic properties and can often be interchanged in a drug molecule without significant loss of biological activity. This principle allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. The sulfur atom in thiophene can participate in different types of interactions compared to the oxygen in furan, which can influence target binding and metabolic stability.
Potential Therapeutic Areas
Derivatives of furan and thiophene have demonstrated a broad spectrum of pharmacological activities. While specific studies on Ethyl 5-(2-thenoyl)-2-furoate are lacking, its structural components suggest potential for investigation in the following areas:
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Antimicrobial Agents: Both furan and thiophene moieties are present in various compounds with demonstrated antibacterial and antifungal properties. The conjugated ketone system in the target molecule could potentially interact with microbial enzymes or other cellular targets.
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Anticancer Agents: Many heterocyclic ketones have been investigated for their antitumor activities. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
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Anti-inflammatory Agents: Furan and thiophene derivatives have been explored for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Future Directions for Research
To fully elucidate the potential of Ethyl 5-(2-thenoyl)-2-furoate in drug development, the following steps are recommended:
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Synthesis and Characterization: The first crucial step is the synthesis and unambiguous characterization of the compound using modern spectroscopic techniques to confirm its structure and purity.
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In Vitro Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activities. This could include screens for antimicrobial, anticancer, and anti-inflammatory properties.
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Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to determine the compound's mechanism of action. This may involve identifying the specific molecular target or signaling pathway that is modulated.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of Ethyl 5-(2-thenoyl)-2-furoate would be essential to establish a structure-activity relationship and to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
Ethyl 5-(2-thenoyl)-2-furoate is a readily accessible heterocyclic compound with a chemical structure that suggests potential for biological activity. While specific data on its pharmacological properties are currently limited, its synthesis via a well-established Friedel-Crafts acylation makes it an attractive candidate for further investigation in drug discovery programs. The bioisosteric relationship between its furan and thiophene moieties provides a valuable avenue for lead optimization. Future research focused on the synthesis, characterization, and biological screening of this compound is warranted to unlock its therapeutic potential.
